1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride
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Overview
Description
1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C13H13Cl2F3N2O It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, a pyridin-2-yl group, and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce methanamine derivatives .
Scientific Research Applications
1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. The pyridin-2-yl group can interact with nucleophilic sites, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanone
- 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanol
- 1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanethiol
Uniqueness
1-{6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
833457-23-1 |
---|---|
Molecular Formula |
C13H13Cl2F3N2O |
Molecular Weight |
341.2 |
Purity |
0 |
Origin of Product |
United States |
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